molecular formula C8H13NO3S B12704704 Ammonium 3,4-dimethylbenzenesulfonate CAS No. 1233920-68-7

Ammonium 3,4-dimethylbenzenesulfonate

Cat. No.: B12704704
CAS No.: 1233920-68-7
M. Wt: 203.26 g/mol
InChI Key: HDMGIDHAXIXUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ammonium 3,4-Dimethylbenzenesulfonate

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as the ammonium salt of 3,4-dimethylbenzenesulfonic acid. Its molecular formula, $$ \text{C}8\text{H}{13}\text{NO}_3\text{S} $$, corresponds to a molar mass of 203.26 g/mol. The compound’s structure consists of a benzene ring substituted with methyl groups at the 3 and 4 positions and a sulfonate group at the 1 position, neutralized by an ammonium cation.

Table 1: Key Chemical Identifiers
Property Value Source
CAS Registry Number 26447-10-9
EINECS Number 247-710-9
Synonyms Ammonium xylenesulfonate, Naxonate 4AX, Xylenesulfonic acid ammonium salt
Molecular Formula $$ \text{C}8\text{H}{13}\text{NO}_3\text{S} $$

The compound’s nomenclature reflects its structural relationship to xylene derivatives, with "xylenesulfonate" often used industrially to denote its origin from dimethylbenzene precursors.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in sulfonation chemistry during the mid-20th century. The compound is derived through the neutralization of 3,4-dimethylbenzenesulfonic acid with ammonium hydroxide, a reaction optimized for industrial-scale production. While no single discovery event is documented, its development parallels the broader adoption of sulfonic acid salts in detergents and hydrotropes during the 1960s. Early applications leveraged its solubility-enhancing properties, which were critical for formulating liquid cleaners and stabilizing emulsions in manufacturing.

Regulatory Classification and Industrial Significance

This compound is classified under EINECS 247-710-9, indicating its inclusion in the European Inventory of Existing Commercial Chemical Substances. This designation ensures compliance with REACH regulations, which mandate safety assessments for industrial chemicals.

Industrially, the compound serves as a hydrotrope, disrupting micelle formation in aqueous solutions to enhance detergent clarity and stability. Its applications span:

  • Household and Industrial Cleaning Products : As a key component in dishwashing liquids and heavy-duty cleaners, where it improves surfactant performance.
  • Textile and Leather Processing : Acting as a dye-leveling agent and pH stabilizer.
  • Adhesive and Coating Formulations : Modifying viscosity and ensuring uniform dispersion of additives.

The compound’s significance is further underscored by its role in electroplating solutions and lubricant formulations, where it facilitates ionic conductivity and reduces surface tension. Global suppliers, including Carbosynth and Sigma Aldrich, list it under trade names such as Nexonate 4AX and Steponate A-M, reflecting its commercial viability.

Properties

CAS No.

1233920-68-7

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

azanium;3,4-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3

InChI Key

HDMGIDHAXIXUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[NH4+]

Origin of Product

United States

Preparation Methods

Direct Neutralization Method

The most straightforward and commonly used method to prepare ammonium salts of sulfonic acids, including this compound, is by neutralizing the corresponding sulfonic acid with ammonia or ammonium hydroxide in aqueous solution.

  • Procedure:

    • Dissolve 3,4-dimethylbenzenesulfonic acid in water to form an aqueous acidic solution.
    • Slowly add aqueous ammonia or ammonium hydroxide solution to the acid solution with stirring.
    • Maintain the temperature typically between room temperature and 40°C to control the reaction rate and avoid side reactions.
    • The reaction proceeds as:
      $$
      \text{C}8\text{H}{10}\text{O}3\text{S (3,4-dimethylbenzenesulfonic acid)} + \text{NH}3 \rightarrow \text{C}8\text{H}{13}\text{NO}_3\text{S (this compound)}
      $$
    • After complete neutralization, the solution can be concentrated or cooled to precipitate the ammonium salt crystals.
    • The crystals are filtered, washed with cold water or suitable solvents, and dried under vacuum at moderate temperatures (e.g., 40–60°C).
  • Key Parameters:

    • Molar ratio of ammonia to sulfonic acid: typically 1:1 for stoichiometric neutralization.
    • Temperature control is important to ensure purity and yield.
    • Crystallization conditions (cooling rate, solvent choice) affect crystal quality and purity.

This method is supported by the general principles of salt formation and is consistent with procedures used for similar sulfonate ammonium salts.

Ion Exchange and Purification Techniques

In some advanced synthetic routes, especially when the sulfonic acid is obtained as a mixture or from enzymatic processes, purification and salt formation are combined:

  • The 3,4-dimethylbenzenesulfonic acid solution can be passed through an ion exchange resin (H+ form) to purify the acid.
  • The purified acid solution is then neutralized with aqueous ammonia.
  • Crystallization of the ammonium salt is induced by cooling or solvent adjustment.
  • This method ensures high purity and recovery rates of the ammonium salt, as demonstrated in related processes involving 3,4-dimethylbenzenesulfonic acid salts.

Solvent and Crystallization Considerations

  • Water is the preferred solvent due to the high solubility of both the acid and ammonium salt.
  • Mixed solvents such as water with methanol or ethanol can be used to optimize crystallization.
  • Cooling crystallization is the most common technique to isolate the ammonium salt crystals.
  • The crystallization temperature range is typically from 10°C to room temperature, with holding times from several hours to overnight to maximize crystal growth.

Research Findings and Data Summary

Physical and Chemical Properties Relevant to Preparation

Property Value/Description
Molecular formula C8H13NO3S
Molecular weight 203.26 g/mol
Melting point Approximately 230–235°C (decomposition)
Solubility Highly soluble in water
Stability Stable under normal storage conditions

These properties influence the choice of preparation and purification methods, especially crystallization and drying conditions.

Analytical Characterization

  • The purity and identity of this compound are confirmed by:
    • High-performance liquid chromatography (HPLC)
    • Powder X-ray diffraction (PXRD) for crystal structure confirmation
    • Melting point determination
    • Spectroscopic methods (IR, NMR) for structural verification.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct Neutralization Acid + NH3 in water, crystallization Simple, cost-effective Requires pure acid, careful pH control
Ion Exchange + Neutralization Purify acid via ion exchange, then neutralize High purity, selective recovery More complex, requires resin
Solvent Variation Use of mixed solvents for crystallization Improved crystal quality Additional solvent handling

Chemical Reactions Analysis

Types of Reactions: Ammonium 3,4-dimethylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different functional groups .

Mechanism of Action

The mechanism of action of ammonium 3,4-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. This interaction can modulate various biological pathways, leading to specific effects depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Variations in Cation: Ammonium vs. Sodium Salts

The choice of cation significantly impacts the physicochemical properties and applications of sulfonate salts.

Property Ammonium 3,4-Dimethylbenzenesulfonate Sodium 3,4-Dimethylbenzenesulfonate
Molecular Weight (g/mol) 203.26 208.21
Density (g/cm³) Not reported 1.17 (at 25°C)
Solubility Likely water-soluble (NH₄⁺ salts) Highly miscible in water
Applications Limited data; potential pharmaceutical use Surfactant in detergents, cleaners, and industrial formulations
Toxicity Not explicitly reported Low aquatic toxicity, readily biodegradable

The sodium salt (CAS 1300-72-7) is a commercially significant anionic surfactant due to its hydrotropic properties, which enhance the solubility of nonpolar compounds in aqueous solutions . In contrast, the ammonium salt may find niche use in pharmaceutical crystallography, as ammonium-based salts are often explored for their hydrogen-bonding capabilities and solid-state stability .

Structural Isomerism: 3,4- vs. 2,4-Dimethyl Substitution

The position of methyl groups on the benzene ring influences molecular interactions and bulk properties.

Compound Substituent Positions Key Characteristics
This compound 3,4-methyl Enhanced steric hindrance; hydrogen-bonded ribbons in crystal structures
Sodium 2,4-dimethylbenzenesulfonate 2,4-methyl Likely altered solubility and melting points due to symmetry differences (data limited)

The 3,4-isomer’s asymmetric substitution may lead to distinct crystal packing behaviors compared to the 2,4-isomer. For example, in 3,4-dimethylanilinium 4-methylbenzenesulfonate (a related compound), N–H···O hydrogen bonds form extended ribbons along the crystallographic c-axis, a feature critical for stabilizing pharmaceutical salts .

Anion Variations: Sulfonate vs. Sulfamate

Replacing the sulfonate group with sulfamate (NH₂SO₃⁻) alters chemical reactivity and applications.

Compound Anion Key Properties
This compound Benzenesulfonate Hydrotropic, surfactant-like behavior
Ammonium sulfamate Sulfamate (NH₂SO₃⁻) Herbicidal and flame-retardant uses; industrial applications

Sulfamates, such as ammonium sulfamate (CAS 7773-06-0), exhibit distinct reactivity due to the presence of an amino group, enabling applications in agriculture and materials science .

Hydrogen-Bonding and Crystal Engineering

This compound and its analogs exhibit robust hydrogen-bonding networks, which are pivotal in crystal engineering:

  • In 3,4-dimethylanilinium 4-methylbenzenesulfonate , N–H···O interactions create one-dimensional ribbons, while van der Waals forces stabilize the overall lattice .
  • In 2-aminoanilinium 4-methylbenzenesulfonate, similar hydrogen-bonded chains along the [010] direction are observed, emphasizing the role of cation-anion interactions in supramolecular assembly .

These properties are critical for designing co-crystals or salts with tailored dissolution rates and stability in pharmaceuticals.

Q & A

Q. Table 1: Theoretical vs. Experimental Elemental Composition

ElementTheoretical (%)Acceptable Range (%)
C40.539.8–41.2
H4.34.0–4.6
N6.66.2–7.0
S12.111.5–12.5

Basic: How can X-ray crystallography confirm the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction provides atomic-level structural details:

  • Unit Cell Parameters: For example, a monoclinic system with dimensions a = 6.26 Å, b = 7.13 Å, c = 20.41 Å (similar to related sulfonates ).
  • Hydrogen Bonding: N–H⋯O interactions between ammonium ions and sulfonate groups form 1D chains (e.g., N–H bond lengths ~0.89 Å, H⋯O distances ~2.12 Å) .
  • Data Validation: Compare experimental results with Cambridge Structural Database (CSD) entries for analogous compounds .

Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in different crystal forms of this compound?

Answer:
Contradictions may arise due to polymorphism or solvent effects. Strategies include:

  • Variable-Temperature Crystallography: Analyze thermal expansion/contraction of hydrogen bonds (e.g., using synchrotron radiation for high-resolution data) .
  • Density Functional Theory (DFT): Model hydrogen bond energies to predict stable configurations under varying conditions .
  • Solvent Screening: Recrystallize from polar aprotic (e.g., DMF) vs. protic (e.g., MeOH/H₂O) solvents to assess packing differences .

Advanced: How does the choice of solvent system influence the solubility and crystallization behavior of this compound?

Answer:
Solubility varies significantly with solvent polarity:

  • High Solubility: In water (>200 g/L at 25°C) and methanol due to ionic interactions .
  • Low Solubility: In non-polar solvents (e.g., hexane, toluene).
    Experimental Design:
  • Phase Diagrams: Construct solubility curves using gravimetric methods.
  • Crystallization Trials: Use solvent mixtures (e.g., H₂O/EtOH) to control nucleation rates and crystal morphology .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (g/100 mL, 25°C)
Water>20
Methanol~15
Ethanol~5
Acetone<1

Basic: What spectroscopic techniques are effective for characterizing the sulfonate group in this compound?

Answer:

  • Infrared (IR) Spectroscopy: Strong asymmetric S–O stretching vibrations at ~1180–1200 cm⁻¹ and symmetric stretches at ~1040–1060 cm⁻¹ .
  • 1^1H NMR: Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
  • X-ray Photoelectron Spectroscopy (XPS): Confirm sulfur oxidation state via S 2p binding energy (~168–169 eV for sulfonate) .

Advanced: How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss in N₂ (inert) vs. O₂ (oxidative) atmospheres. Decomposition typically occurs in two stages:
    • Ammonia release (~150–200°C).
    • Sulfonate degradation (>300°C) .
  • Differential Scanning Calorimetry (DSC): Identify endothermic (melting) and exothermic (decomposition) events.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products (e.g., SO₂, NH₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.